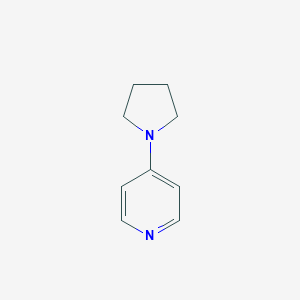

4-Pyrrolidinopyridine

Cat. No. B150190

Key on ui cas rn:

2456-81-7

M. Wt: 148.2 g/mol

InChI Key: RGUKYNXWOWSRET-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05076973

Procedure details

Synthesis of dolastatin 3 is accomplished by one L-amino acid unit additions from L-Pro-OMe employing diethyl phosphorocyanidate (DEPC)-triethylamine for peptide bond formation and N-Boc-protection (trifluoroacetic acid cleavage). The thiazole amino acid components used herein were prepared as described by Schmidt et al (Synthesis, 1987, 233-236; Schmidt et al, Synthesis, 1986, 992-998; Kelly et al, J. Org. Chem., 1986, 51, 4590-4594; Houssin et al, J. Org. Chem., 1985, 50, 2787-2788; and Holzapfel et al, J. Org. Chem., 1985, 50, 2323-2327). By these means, Boc-L-Leu--L-(gln)Thz-(gly)Thz-L-Val-L-Pro-OMe, mp 125°-126° from ethyl acetate-hexane, [α]D25.8 -74.9 (c=3.73, CHCl3) was obtained in 71% overall yield. After successive hydrolysis [1N NaOH, dioxane 3N HCl→mp 168°-170° from ethanol-diethyl ether, [α]D22 -37.7 (c=1.64, CH3OH), conversion (DCCI, DME, pentafluorophenol) to the OPfp active ester, Boc cleavage, and cyclization in dioxane containing 4% t-butanol and 4 -pyrrolidinopyridine (at 95° C., 76% yield), synthetic (-)-dolastatin 3, a colorless amorphous solid from ethanol-ethyl acetate, mp 170°-173°, [α]D25 -53.3 (c=0.94 in CHCl3), 1H- and 13C-NMR was realized in 41% overall yield.

[Compound]

Name

(-)-dolastatin 3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

dolastatin 3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

OPfp

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

ethanol diethyl ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Eight

[Compound]

Name

L-amino acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

diethyl phosphorocyanidate (DEPC)-triethylamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

thiazole amino acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Yield

76%

Identifiers

|

REACTION_CXSMILES

|

CC(C[C@@H]1NC(=O)[C@H:34]2[N:30]([CH2:31][CH2:32][CH2:33]2)[C:28](=O)[C@H:27]([CH:38](C)C)NC(=O)C2=CSC(=N2)CNC(=O)C2=CSC(=N2)[C@H](CCC(N)=O)NC1=O)C.[NH:46]1CCC[C@H:47]1[C:48](OC)=O.FC(F)(F)C(O)=O.[OH-].[Na+].C1CCC(N=C=NC2CCCCC2)CC1.FC1C(O)=C(F)C(F)=C(F)C=1F>O1CCOCC1.COCCOC.CO.C(O)C.C(OCC)C.C(Cl)(Cl)Cl.C(OCC)(=O)C.CCCCCC>[N:30]1([C:28]2[CH:27]=[CH:38][N:46]=[CH:47][CH:48]=2)[CH2:31][CH2:32][CH2:33][CH2:34]1 |f:3.4,10.11,13.14|

|

Inputs

Step One

[Compound]

|

Name

|

(-)-dolastatin 3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

dolastatin 3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C[C@H]1C(=O)N[C@H](C2=NC(=CS2)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)C(C)C)CCC(=O)N

|

Step Three

[Compound]

|

Name

|

OPfp

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

ethanol diethyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O.C(C)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Step Nine

[Compound]

|

Name

|

L-amino acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1[C@H](C(=O)OC)CCC1

|

Step Eleven

[Compound]

|

Name

|

diethyl phosphorocyanidate (DEPC)-triethylamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Thirteen

[Compound]

|

Name

|

thiazole amino acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=C(C(=C1O)F)F)F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Synthesis, 1987, 233-236

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Schmidt et al, Synthesis, 1986, 992-998

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCCC1)C1=CC=NC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 76% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |